Chemical properties of 4-Bromo-1-butanesulfonic acid sodium salt
Chemical properties of 4-Bromo-1-butanesulfonic acid sodium salt
Reagent Profile, Mechanistic Reactivity, and Applications in Drug Development
Executive Summary
In the landscape of pharmaceutical and materials chemistry, 4-Bromo-1-butanesulfonic acid sodium salt (CAS: 53535-08-3) serves as a critical bifunctional alkylating agent.[1][2] It is primarily utilized to introduce the sulfobutyl moiety (-(CH₂)₄SO₃⁻) into hydrophobic molecules, transforming them into highly water-soluble derivatives.[3]
While 1,4-butane sultone is the industrial standard for this transformation (notably in the production of Sulfobutylether-β-cyclodextrin, SBECD), it is a potent liquid carcinogen with high volatility. The 4-bromo sodium salt offers a safer, solid-state alternative for laboratory-scale synthesis and specific zwitterionic applications. This guide details its physiochemical properties, S_N2 reaction kinetics, and validated protocols for synthesizing sulfobetaine-type zwitterions.
Part 1: Chemical Identity & Physiochemical Profile[1][4]
This compound is an organohalide salt characterized by a polar sulfonate head group and a reactive alkyl bromide tail. Its amphiphilic nature allows it to bridge aqueous and organic phases in synthetic workflows.
Table 1: Core Technical Specifications
| Property | Specification |
| Chemical Name | Sodium 4-bromobutane-1-sulfonate |
| CAS Number | 53535-08-3 (Sodium salt); 5395-26-6 (Free acid) |
| Molecular Formula | C₄H₈BrNaO₃S |
| Molecular Weight | 239.06 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water (>100 mg/mL), DMSO; slightly soluble in ethanol.[4][5] |
| Melting Point | >300 °C (decomposes) |
| Reactivity Class | Primary Alkyl Halide (Electrophile) / Sulfonate Salt (Hydrophile) |
Structural Analysis
The molecule consists of a four-carbon aliphatic chain acting as a spacer.
-
C1 Position: Attached to a sulfonate group (
), rendering the molecule non-volatile and water-soluble. -
C4 Position: Attached to a bromine atom, serving as a good leaving group for Nucleophilic Substitution (
).[1][2]
Part 2: Mechanistic Reactivity
The S_N2 Alkylation Pathway
Unlike 1,4-butane sultone, which reacts via ring-opening strain release, sodium 4-bromobutanesulfonate reacts via a classic bimolecular nucleophilic substitution (
Mechanism:
-
Nucleophilic Attack: A nucleophile (Nu:), such as a tertiary amine, phenoxide, or thiol, attacks the electrophilic C4 carbon.
-
Transition State: A pentacoordinate transition state forms where the C-Nu bond forms simultaneously as the C-Br bond breaks.
-
Leaving Group Departure: The bromide ion (
) is displaced, and the sulfobutyl chain is covalently attached to the nucleophile.[1]
Reactivity Comparison:
-
Vs. 1,4-Butane Sultone: The sultone is more reactive due to ring strain but is genotoxic and volatile. The bromo-salt requires higher activation energy (often requiring heat, ~60–80°C) but is significantly safer to handle as a non-volatile solid.
Visualization: Reaction Mechanism
The following diagram illustrates the kinetic pathway of sulfobutylation using this reagent.
Figure 1: S_N2 reaction pathway showing the displacement of bromide by a nucleophile to form a sulfobutylated derivative.
Part 3: Key Applications
Synthesis of Zwitterionic Surfactants (Sulfobetaines)
The most prevalent application is the synthesis of sulfobetaines (e.g., SB-14 analogs). These are zwitterionic detergents used in protein biochemistry because they solubilize membrane proteins without denaturing them.
-
Reaction: Tertiary Amine + 4-Bromo-1-butanesulfonate
Quaternary Ammonium Sulfonate (Inner Salt). -
Advantage: Creates a "zero net charge" surfactant that is pH insensitive.
Solubilizing Linker for Drug Discovery
In medicinal chemistry, the sulfobutyl group is used to append a "solubilizing tail" to hydrophobic drug scaffolds.
-
Mechanism: The sulfonate group remains ionized at physiological pH, drastically lowering LogP and increasing aqueous solubility.
-
Context: This mimics the solubilizing effect seen in SBECD (Captisol®), where the same sulfobutyl ether group is attached to cyclodextrin.
Part 4: Experimental Protocols
Protocol A: Synthesis of a Pyridinium Sulfobetaine
A self-validating protocol for converting a tertiary amine (pyridine) into a zwitterionic ionic liquid/surfactant.
Reagents:
-
Pyridine (Nucleophile)
-
Sodium 4-bromobutane-1-sulfonate (1.1 equivalents)[6]
-
Solvent: Anhydrous DMF or Ethanol/Water (if solubility is limited)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of Pyridine in 20 mL of anhydrous DMF under nitrogen atmosphere.
-
Addition: Add 11 mmol (2.63 g) of Sodium 4-bromobutane-1-sulfonate. The salt may not dissolve completely at room temperature.
-
Reaction: Heat the mixture to 80°C for 12–16 hours. The suspension will clarify as the product forms (or precipitate if the product is insoluble in hot DMF).
-
Workup: Cool to room temperature.
-
Purification: Recrystallize from hot ethanol/water (90:10).
-
Validation: Check purity via ¹H NMR (D₂O). Look for the disappearance of the triplet at
ppm ( -Br) and the appearance of a shifted signal for the - group.
Protocol B: Synthesis of the Reagent (Foundational)
For researchers needing to synthesize the reagent from bulk 1,4-dibromobutane.
-
Reactants: 1,4-Dibromobutane (1.0 eq) + Sodium Sulfite (1.0 eq) in water.
-
Conditions: Reflux for 8 hours.
-
Purification: The reaction yields a mixture of mono-sulfonate (desired) and di-sulfonate. Separation is achieved by fractional crystallization from ethanol (the mono-salt is more soluble in ethanol than the di-salt).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of sulfobetaine zwitterions.
Part 5: Handling, Stability & Safety
Safety Profile
-
Toxicity: While less volatile than 1,4-butane sultone, this compound is an alkylating agent . It should be treated as a potential mutagen.
-
Handling: Use a chemical fume hood.[7] Wear nitrile gloves and safety goggles. Avoid dust formation.
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2.
Stability[4][5][9]
-
Hydrolysis: The sulfonate group is stable. The alkyl bromide is susceptible to hydrolysis in strong alkaline aqueous solutions at high temperatures, converting to the alcohol (4-hydroxy-1-butanesulfonate).
-
Storage: Store in a cool, dry place. Hygroscopic—keep container tightly sealed.
References
-
BenchChem. (2025).[1][2][9] Technical Support Center: Optimizing Reactions with Sodium 4-bromobutane-1-sulfonate. Retrieved from
-
PubChem. (2025).[5] 4-Bromo-1-butanesulfonic acid Compound Summary. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-Bromo-1-butanesulfonic acid sodium salt. Retrieved from
-
Organic Syntheses. (2014). Synthesis of Sodium 2-bromoethanesulfonate (Analogous Protocol). Org. Synth. Coll. Vol. 2, 563. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Sodium 1-butanesulfonate and derivatives. Retrieved from
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